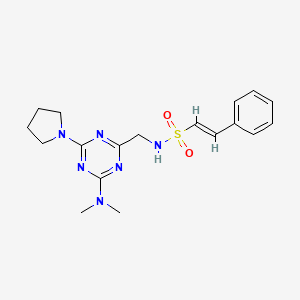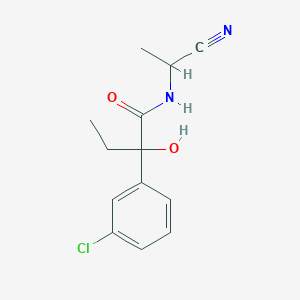
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. The compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to be effective in suppressing the growth and proliferation of cancer cells.
作用機序
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide can effectively suppress the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide has been shown to have a number of biochemical and physiological effects on cancer cells. In particular, it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress the activation of various signaling pathways that are involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One of the main advantages of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide is its high potency and selectivity for BTK, which makes it an effective therapeutic agent for the treatment of cancer. However, one limitation of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide is its potential for off-target effects, which can lead to unwanted side effects in patients.
将来の方向性
There are several future directions for the development and application of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in cancer therapy. One direction is to investigate the use of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in combination with other therapeutic agents to enhance its effectiveness and reduce the risk of resistance. Another direction is to explore the potential of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide and to identify potential biomarkers that can be used to predict patient response to treatment.
合成法
The synthesis of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-hydroxybutyric acid to form 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide.
科学的研究の応用
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have demonstrated the effectiveness of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in suppressing the growth and proliferation of cancer cells both in vitro and in vivo.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(18,12(17)16-9(2)8-15)10-5-4-6-11(14)7-10/h4-7,9,18H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBDDFVQEVRQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)NC(C)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



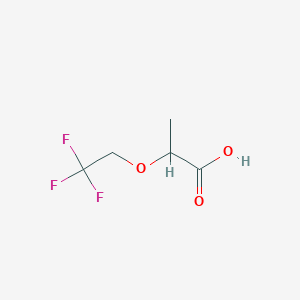
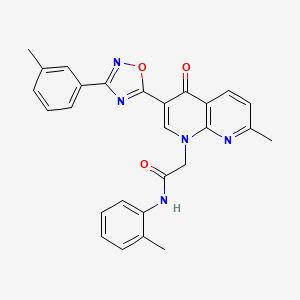
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one](/img/structure/B2845669.png)

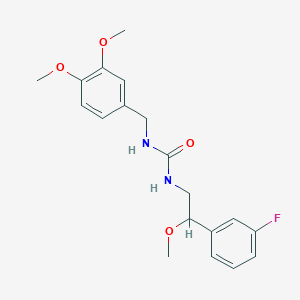
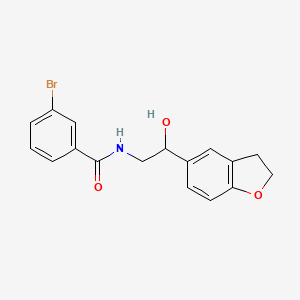
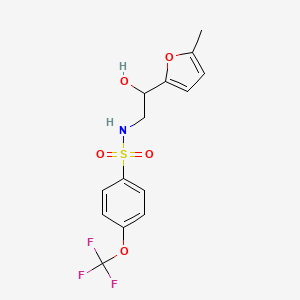
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)
![(Z)-3-(2-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2845681.png)

![1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2845683.png)
